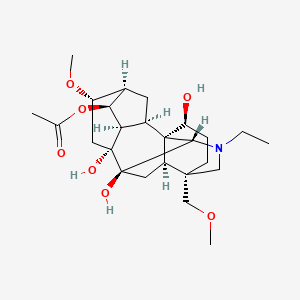

Acetylvirescenine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Acetylvirescenine is a natural product found in Aconitum napellus . It has a molecular formula of C25H39NO7 . The IUPAC name for this compound is [(1S,2R,3R,4S,5R,6S,8R,9R,10S,13S,16S,17R)-11-Ethyl-8,9,16-trihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate .

Molecular Structure Analysis

The molecular weight of this compound is 465.6 g/mol . The exact mass is 465.27265258 g/mol . The structure of this compound includes several functional groups and rings, which contribute to its complex structure .

Physical And Chemical Properties Analysis

This compound has several computed properties. It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 8 . It also has a Rotatable Bond Count of 6 . The Topological Polar Surface Area is 109 Ų . The XLogP3-AA is -0.1 .

Wissenschaftliche Forschungsanwendungen

Epigenetic Regulation : Acetylvirescenine may be involved in lysine acetylation, a key mechanism in regulating chromatin structure. Aberrant acetylation levels have been linked to the development of several diseases. Acetyl-lysine modifications create docking sites for bromodomains on proteins, playing a role in the acetylation-dependent assembly of transcriptional regulator complexes. This is crucial for initiating transcriptional programs leading to phenotypic changes, with potential applications in drug discovery for oncology, inflammation, and viral infections (Filippakopoulos & Knapp, 2014).

Pharmaceutical Drug Production : this compound might be involved in the production of N-Acetyl-d-neuraminic acid (Neu5Ac), a precursor for pharmaceutical drugs like zanamivir, used in treating and preventing influenza virus infections. This highlights its potential application in efficient biocatalysis processes for drug synthesis (Zhang et al., 2010).

Cellular Function Regulation : The role of acetylation in cellular function regulation is significant, as it targets protein complexes and co-regulates major cellular functions. Lysine acetylation is a reversible posttranslational modification playing a key role in regulating gene expression. It targets large macromolecular complexes involved in various cellular processes like chromatin remodeling, cell cycle, splicing, and actin nucleation, indicating the broad regulatory scope of lysine acetylation, potentially influenced by this compound (Choudhary et al., 2009).

Metabolic Stress in Cancer Cells : In the context of cancer, this compound might play a role in metabolic processes. For instance, acetyl-CoA synthetase 2 (ACSS2) promotes acetate utilization and maintains cancer cell growth under metabolic stress. This highlights the importance of acetate consumption in lipid biomass production within the tumor microenvironment, where this compound might have a role (Schug et al., 2015).

Neurological Applications : this compound may have implications in neurology, as acetyl-CoA influences the acetylation profile of several proteins, including histones, controlling key cellular processes like energy metabolism, mitosis, and autophagy, both directly and via the epigenetic regulation of gene expression (Pietrocola et al., 2015).

Pharmacological Discovery : The identification of diterpenoid alkaloids such as 14-acetylvirescenine from natural sources like Delphinium uncinatum suggests the potential of this compound in pharmacological discovery and drug development (Ulubelen et al., 1998).

Wirkmechanismus

Target of Action

Acetylvirescenine primarily targets the nicotinic receptors of vegetative ganglia and neuromuscular junctions . These receptors play a crucial role in transmitting signals in the nervous system. They are ion channels that open upon binding with acetylcholine, a neurotransmitter, allowing ions to pass through and propagate the action potential.

Mode of Action

This compound interacts with its targets by blocking the propagation of the action potential at the nicotinic cholinoreceptors of vegetative ganglia and neuromuscular junctions . This means that it prevents the transmission of nerve impulses at these sites, thereby affecting the communication between nerve cells or between nerve and muscle cells.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well-documented in the literature. Factors such as temperature, pH, and presence of other substances could potentially affect its activity. It’s important to note that this compound should beprotected from light .

Biochemische Analyse

Biochemical Properties

It is known that Acetylvirescenine interacts with nicotinic receptors of vegetative ganglia and neuromuscular junctions

Cellular Effects

The cellular effects of this compound are primarily observed in its interaction with nicotinic receptors, where it blocks action potential propagation . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism. Detailed studies on the cellular effects of this compound are currently lacking.

Molecular Mechanism

It is known to block action potential propagation at the nicotinic receptors of vegetative ganglia and neuromuscular junctions . This suggests that this compound may exert its effects at the molecular level through binding interactions with these receptors, potentially leading to enzyme inhibition or activation, and changes in gene expression.

Eigenschaften

IUPAC Name |

[(1S,2R,3R,4S,5R,6S,8R,9R,10S,13S,16S,17R)-11-ethyl-8,9,16-trihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H39NO7/c1-5-26-11-22(12-31-3)7-6-18(28)25-15-8-14-16(32-4)9-23(29,19(15)20(14)33-13(2)27)24(30,21(25)26)10-17(22)25/h14-21,28-30H,5-12H2,1-4H3/t14-,15-,16+,17-,18+,19-,20+,21-,22+,23-,24-,25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAFUNFQLCIKXQS-XKVAZESUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2CC(C31)(C5(CC(C6CC4C5C6OC(=O)C)OC)O)O)O)COC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@]([C@H]31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC(=O)C)OC)O)O)O)COC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the difference between Virescenine and 14-Acetylvirescenine?

A1: The provided abstract [] states that 14-Acetylvirescenine is a derivative of Virescenine. The "14-acetyl" prefix suggests that an acetyl group (CH3CO) is attached to the 14th position of the Virescenine molecule. This structural difference can lead to variations in their chemical properties and biological activity.

Q2: Where have Virescenine and 14-Acetylvirescenine been found in nature?

A2: Both Virescenine and 14-Acetylvirescenine have been isolated from the Delphinium virescens Nutt plant. [] Additionally, 14-Acetylvirescenine has been found in Aconitum racemulosum Franch var. pengzhouense. [] This suggests that these compounds might play a role in the plant's physiology or defense mechanisms.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-9-yl] hydrogen sulfate](/img/structure/B560001.png)

![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)